1-Methyl-2-[(6Z,9Z)-6,9-pentadecadienyl]-4(1H)-quinolone
描述
属性
IUPAC Name |
1-methyl-2-[(6Z,9Z)-pentadeca-6,9-dienyl]quinolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-22-21-25(27)23-19-16-17-20-24(23)26(22)2/h7-8,10-11,16-17,19-21H,3-6,9,12-15,18H2,1-2H3/b8-7-,11-10- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVODRCBOPULJKJ-NQLNTKRDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCC1=CC(=O)C2=CC=CC=C2N1C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCC1=CC(=O)C2=CC=CC=C2N1C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
1-Methyl-2-[(6Z,9Z)-6,9-pentadecadienyl]-4(1H)-quinolone, a quinolone alkaloid derived from Evodia rutaecarpa, has garnered significant attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 365.561 g/mol. Its structural characteristics contribute to its biological activities, particularly as an antagonist of various receptors.
1. Antagonistic Effects on Receptors
This compound exhibits antagonistic effects on several receptors:
- Angiotensin II Receptor : It has an IC50 value of 48.2 μM, indicating moderate antagonistic activity that may influence cardiovascular functions .
- 5-HT Receptor : The compound interacts with serotonin receptors, suggesting potential implications in mood regulation and anxiety disorders .
2. Antimicrobial Activity
The compound shows potent antimicrobial properties:
- Anti-Helicobacter pylori Activity : It has a minimum inhibitory concentration (MIC) of 10-20 μg/ml against Helicobacter pylori, a bacterium associated with gastric ulcers and cancer .
- General Antibacterial Activity : The compound demonstrates moderate inhibitory effects against various bacterial strains, including Bacillus cereus with MIC values around 25 μM .
3. Enzyme Inhibition
The compound is noted for its enzyme inhibitory effects:
- Monoamine Oxidase B (MAO-B) Inhibition : This inhibition suggests potential applications in treating neurodegenerative diseases like Parkinson's disease by increasing the levels of neurotransmitters .
4. Antitumor Activity
Research indicates that this quinolone alkaloid may possess antitumor properties:
- Studies have shown cytotoxic effects against cancer cell lines, although specific IC50 values for these activities were not detailed in the available literature .
The biological activities of this compound can be attributed to its ability to interact with various molecular targets:
- Receptor Modulation : By acting as an antagonist at specific receptors, the compound can modulate signaling pathways involved in inflammation and cellular proliferation.
- Enzymatic Pathways : Its role as an MAO-B inhibitor suggests it may alter neurotransmitter metabolism, potentially providing neuroprotective effects.
Case Studies and Research Findings
Recent studies have highlighted the pharmacological potential of this compound:
- Study on Antimicrobial Efficacy : A study assessed the effectiveness of various quinolone derivatives against H. pylori, confirming that this compound exhibited superior activity compared to other tested compounds .
- Neuroprotective Properties : Research focusing on MAO-B inhibition revealed that this compound could significantly reduce oxidative stress markers in neuronal cell cultures, indicating its potential for neuroprotection .
Summary Table of Biological Activities
| Activity Type | Target/Effect | IC50/MIC Value |
|---|---|---|
| Angiotensin II Receptor | Antagonist | 48.2 μM |
| Anti-H. pylori | Minimum Inhibitory Concentration (MIC) | 10-20 μg/ml |
| MAO-B Inhibition | Enzyme Inhibitor | Not specified |
| Antibacterial | Against Bacillus cereus | MIC ~25 μM |
| Cytotoxicity | Cancer cell lines | Not specified |
科学研究应用
Cytotoxicity
Research indicates that 1-Methyl-2-[(6Z,9Z)-6,9-pentadecadienyl]-4(1H)-quinolone exhibits cytotoxic properties against various cancer cell lines. A study reported an IC50 value of 69.5 µM for diacylglycerol acyltransferase (DGAT) inhibition, suggesting its role in lipid metabolism and potential anti-cancer effects .
Angiotensin II Receptor Blockage
This compound has been shown to block the angiotensin II receptor with an IC50 of 48.2 µM, indicating its potential use in treating hypertension and related cardiovascular conditions .
Anti-infective Properties
This compound has demonstrated activity against various pathogens, including bacteria and viruses. Its broad-spectrum antimicrobial properties suggest potential applications in developing new antibiotics or antiviral therapies .
Cancer Research
The compound's ability to inhibit DGAT and angiotensin II receptors positions it as a candidate for further investigation in cancer therapy. Its cytotoxic effects may be leveraged to develop targeted therapies that exploit metabolic pathways unique to cancer cells.
Pharmacological Studies
Due to its diverse biological activities, this quinolone derivative is being studied for its pharmacological effects on various signaling pathways involved in inflammation and immune response. It may serve as a lead compound for developing new drugs targeting these pathways .
Study on Cytotoxic Effects
In a recent study published in Phytochemistry, researchers isolated several quinolone alkaloids from Evodia rutaecarpa, including this compound. The study found that these compounds exhibited significant cytotoxicity against cancer cell lines, highlighting their potential as anticancer agents .
Angiotensin II Receptor Study
Another study focused on the interaction of this compound with the angiotensin II receptor, revealing its potential as a therapeutic agent for managing hypertension. The findings suggest that further exploration could lead to the development of novel antihypertensive drugs .
相似化合物的比较
Enzyme Inhibition
Antimicrobial and Cytotoxic Activity
| Compound | Anti-H. pylori (MIC) | Cytotoxicity (MDA-MB-231 IC₅₀) |
|---|---|---|
| Compound 5 | 10–20 μg/mL | >20 μM |
| Evocarpine | <0.147 μM | 7.95 μM |
| Q1 | 20–50 μg/mL | Not tested |
- Anti-H. pylori : Evocarpine derivatives show superior activity, likely due to optimal side-chain length and unsaturation .
- Cytotoxicity: Compound 5 is less potent than tri-unsaturated analogs (e.g., 1-methyl-2-[(6Z,9Z,12Z)-pentadecatrienyl]-quinolone), highlighting the role of additional double bonds in enhancing cell penetration .
Toxicity and Pharmacological Considerations
- Solubility : Poor aqueous solubility (logP = 6.7) necessitates formulation in DMSO or lipid-based carriers for in vivo studies .
常见问题
Q. How can researchers confirm the structural identity of 1-Methyl-2-[(6Z,9Z)-6,9-pentadecadienyl]-4(1H)-quinolone?
Methodological Answer:
To confirm structural identity, use spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS). Cross-reference the compound’s SMILES (CCCCC/C=C\C/C=C\CCCCCC1=CC(=O)C2=CC=CC=C2N1C) and InChI Key (ZVODRCBOPULJKJ-NQLNTKRDSA-N) provided in . Compare experimental spectra with computational predictions or published data. Additionally, verify the absence of stereocenters (as noted in ) and confirm the (6Z,9Z)-configuration of the pentadecadienyl chain using NOESY or COSY NMR experiments.
Q. What solvents and formulations are recommended for in vitro and in vivo studies of this compound?
Methodological Answer: For in vitro studies , DMSO is the preferred solvent due to its high solubility for lipophilic compounds. If precipitation occurs, test alternative solvents like ethanol or DMF in small volumes ( ) . For in vivo administration , use formulations such as:
- DMSO:Corn Oil (10:90) for intraperitoneal (IP) or subcutaneous (SC) injection.
- DMSO:PEG300:Tween80:Saline (10:40:5:45) for improved aqueous compatibility.
Prepare stock solutions at 25 mg/mL in DMSO and dilute with the appropriate vehicle to achieve working concentrations (e.g., 2.5 mg/mL for dosing). Validate stability via HPLC before use .
Q. What natural sources yield this compound, and how can it be isolated?
Methodological Answer: The compound is a quinolone alkaloid isolated from Evodia rutaecarpa () . For extraction:
Grind plant material and perform Soxhlet extraction with ethanol or methanol.
Fractionate the crude extract via column chromatography (silica gel, hexane/ethyl acetate gradients).
Identify fractions containing the compound using TLC (Rf comparison) or LC-MS.
Purify further via preparative HPLC or recrystallization. Validate purity (>98%) using NMR and HPLC () .
Advanced Research Questions
Q. How does the compound’s high LogP (6.724) influence its pharmacokinetics, and how can bioavailability be optimized?
Methodological Answer: The high LogP value ( ) indicates significant lipophilicity, which may lead to poor aqueous solubility and rapid clearance . To enhance bioavailability:
- Use lipid-based formulations (e.g., corn oil emulsions) for in vivo studies () .
- Consider cyclodextrin complexes (e.g., 20% SBE-β-CD in saline) to improve solubility while maintaining stability.
- Evaluate absorption enhancers (e.g., bile salts) in oral dosing models. Monitor plasma levels via LC-MS/MS to assess pharmacokinetic parameters (Cmax, AUC).
Q. How can contradictory bioactivity data (e.g., IC50 variability) be resolved in angiotensin II receptor antagonism studies?
Methodological Answer: Variability in reported IC50 values (e.g., 48.2 μM in vs. other studies) may arise from assay conditions (e.g., receptor isoform, cell type). To resolve discrepancies:
Standardize assays using HEK293 cells expressing human AT1 receptors.
Include positive controls (e.g., losartan) and validate receptor binding via competitive radioligand assays.
Pre-incubate the compound for 30 minutes to ensure equilibrium binding.
Replicate experiments across independent labs with blinded data analysis.
Q. What experimental strategies are recommended to elucidate the compound’s multi-target pharmacological activities (anti-bacterial, hypolipidemic)?
Methodological Answer: For anti-bacterial activity ( ):
- Conduct MIC assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Use broth microdilution methods with 0.5 McFarland standard inoculum.
- Perform time-kill kinetics to assess bactericidal vs. bacteriostatic effects.
For hypolipidemic activity :
- Use high-fat diet-induced hyperlipidemic rodent models. Administer the compound orally (10–50 mg/kg/day) for 4 weeks.
- Measure serum triglycerides, LDL, and HDL via enzymatic assays. Validate target engagement via PPAR-α/γ reporter gene assays () .
Q. How can researchers differentiate this compound from structurally similar quinolone derivatives (e.g., 1-Methyl-2-undecyl-4(1H)-quinolone)?
Methodological Answer:
- Perform high-resolution mass spectrometry (HRMS) to confirm molecular formula (C25H35NO, exact mass 365.272) () .
- Analyze UV-Vis spectra : The conjugated dienyl chain in the pentadecadienyl group (6Z,9Z) results in distinct λmax shifts compared to saturated analogs.
- Compare retention times in reverse-phase HPLC (C18 column, acetonitrile/water gradient).
Q. What methodologies are recommended for assessing the compound’s immunomodulatory effects in vitro?
Methodological Answer:
- Use primary murine splenocytes or THP-1 macrophages to evaluate cytokine modulation () .
- Stimulate cells with LPS (1 μg/mL) and co-treat with the compound (1–50 μM).
- Quantify TNF-α, IL-6, and IL-10 via ELISA after 24 hours.
- Perform flow cytometry to assess T-cell proliferation (CFSE dilution) and activation markers (CD25/CD69).
Q. How should researchers design stability studies for long-term storage of the compound?
Methodological Answer:
- Store the compound as a powder at -20°C (stable for 3 years) or in solution at -80°C (stable for 6 months) () .
- Conduct accelerated stability testing:
- Thermal stability : Incubate at 40°C/75% RH for 1 month. Analyze degradation via HPLC.
- Photostability : Expose to UV light (ICH Q1B guidelines) and monitor isomerization of the (6Z,9Z)-dienyl chain.
Q. What computational approaches can predict the compound’s binding mode to angiotensin II receptors?
Methodological Answer:
- Perform molecular docking (AutoDock Vina) using the AT1 receptor crystal structure (PDB ID: 4YAY).
- Parameterize the compound’s force field with GAFF2 and assign charges via AM1-BCC.
- Validate docking poses with molecular dynamics simulations (MD) (NAMD/GROMACS) in a lipid bilayer.
- Compare binding free energies (MM-PBSA) with known antagonists (e.g., valsartan) to rationalize IC50 differences () .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
